

GDC-0834 (S-enantiomer): A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: **GDC-0834 (S-enantiomer)**

Cat. No.: **B1663581**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of the (S)-enantiomer of GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). While the racemate and the (R)-enantiomer have been more extensively studied as clinical candidates, this document focuses on the available information regarding the (S)-enantiomer.

Chemical Structure

The (S)-enantiomer of GDC-0834 is chemically designated as N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide.

Molecular Formula: C₃₃H₃₆N₆O₃S

Molecular Weight: 596.74 g/mol

CAS Number: 1133432-50-4

Chemical Structure:

(Note: This is a simplified SMILES representation. For a full 3D structure, please refer to chemical databases under the provided CAS number.)

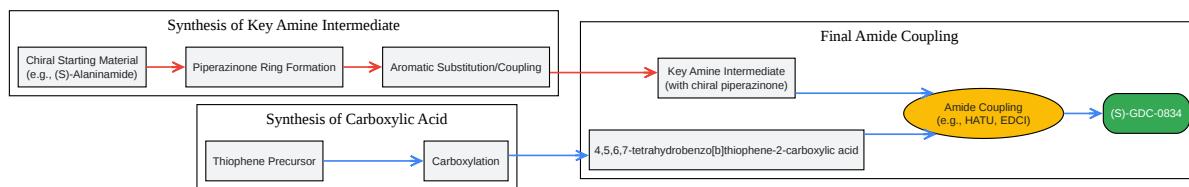
Synthesis

A detailed, step-by-step experimental protocol for the specific synthesis of the (S)-enantiomer of GDC-0834 is not publicly available in peer-reviewed literature or patents. The development of GDC-0834 arose from structure-activity relationship (SAR) studies aimed at improving the pharmacokinetic properties of a precursor compound, CGI-1746.

A plausible synthetic approach would involve a convergent synthesis strategy, culminating in an amide coupling reaction. The key chiral intermediate, (S)-1,4-dimethyl-3-oxopiperazin-2-yl)aniline, would likely be prepared through asymmetric synthesis or chiral resolution.

Generalized Synthetic Workflow

The following diagram illustrates a logical, though not experimentally verified, workflow for the synthesis of (S)-GDC-0834. This is based on standard organic chemistry principles for the formation of the core structural motifs.



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Caption: Generalized synthetic workflow for (S)-GDC-0834.

Biological Activity and Quantitative Data

GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. The majority of published quantitative data pertains to

the (R)-enantiomer, which was selected as the clinical candidate. It is important to note that the biological activity of the (S)-enantiomer may differ.

In Vitro Potency of GDC-0834 (R-enantiomer)

Assay Type	Target	IC ₅₀ (nM)	Reference
Biochemical Assay	BTK	5.9	[1]
Cellular Assay	BTK	6.4	[1]

In Vivo Activity of GDC-0834 (R-enantiomer)

Species	Assay	IC ₅₀ (μM)	Reference
Mouse	pBTK-Tyr223 Inhibition	1.1	[1]
Rat	pBTK-Tyr223 Inhibition	5.6	[1]

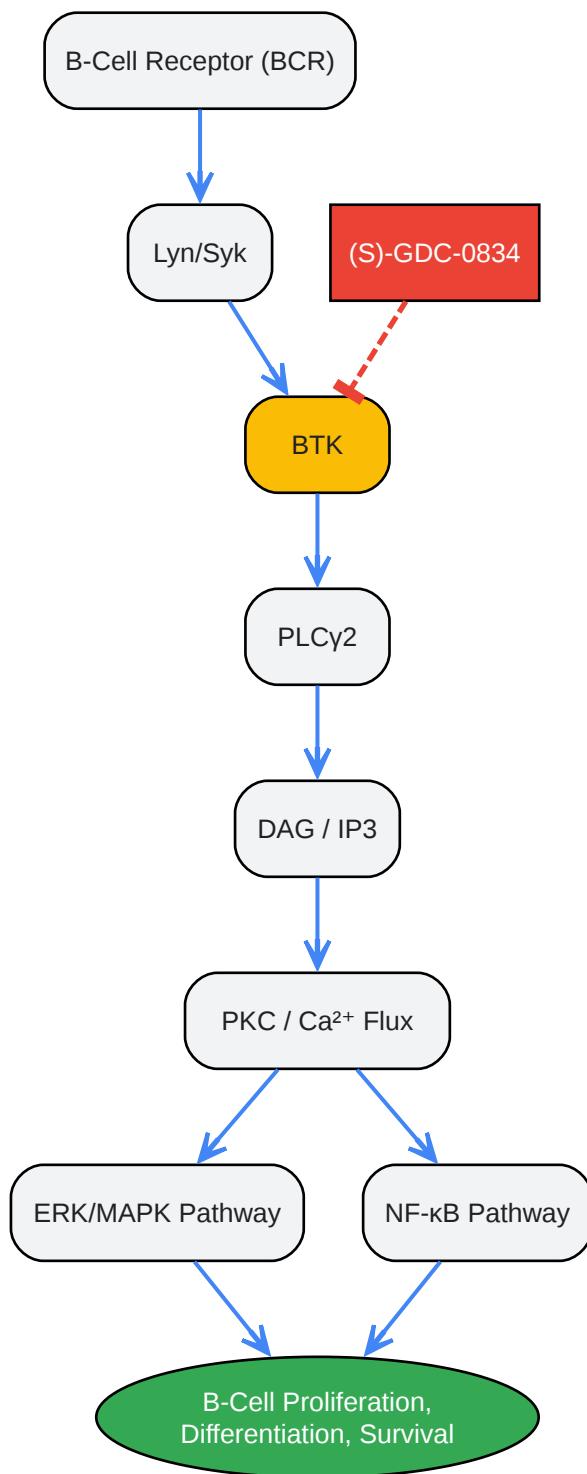
Aldehyde Oxidase Inhibition by GDC-0834 (R-enantiomer)

GDC-0834 was found to be a potent reversible inhibitor of aldehyde oxidase (AO), the enzyme responsible for its rapid metabolism in humans.

| AO Substrate | IC₅₀ (μM) | Reference | | :--- | :--- | :--- | :--- | | Multiple (6 tested) | 0.86 - 1.87 | [\[1\]](#) |

Mechanism of Action and Signaling Pathway

GDC-0834 exerts its therapeutic effect by inhibiting the kinase activity of BTK. BTK is a critical signaling molecule downstream of the B-cell receptor (BCR). Its inhibition blocks the activation of several downstream pathways, including PLC_γ2, ERK, and NF-κB, which are essential for B-cell proliferation, differentiation, and survival.

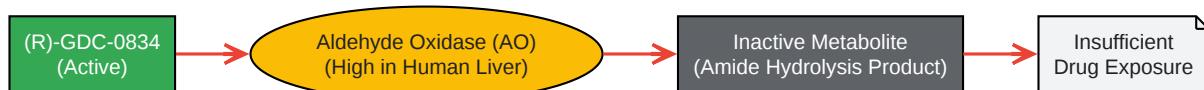


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Caption: Simplified BTK signaling pathway and the inhibitory action of GDC-0834.

Metabolism and Pharmacokinetics

A critical finding in the development of GDC-0834 was its rapid metabolism in humans, which was not as prevalent in preclinical species. This was attributed to amide hydrolysis mediated by aldehyde oxidase (AO), leading to the formation of an inactive metabolite and resulting in insufficient parent drug exposure.



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Caption: Metabolic pathway of GDC-0834 leading to its inactivation in humans.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of (S)-GDC-0834 are not available in the public domain. However, general methodologies for assays used to characterize BTK inhibitors can be found in the primary literature.

General BTK Inhibition Biochemical Assay (Lanthascreen)

- Reagents: Recombinant human BTK, fluorescein-labeled poly(GT)-biotin substrate, ATP, and a terbium-labeled anti-phosphotyrosine antibody.
- Procedure:
 - The test compound (e.g., GDC-0834) is serially diluted and incubated with BTK enzyme and the substrate in a suitable buffer.
 - The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
 - The reaction is stopped, and the detection solution containing the terbium-labeled antibody is added.

- After incubation, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured.
- Data Analysis: The IC_{50} value is determined by fitting the dose-response curve using a suitable software package.

General Cellular BTK Autophosphorylation Assay

- Cell Line: A suitable human B-cell line expressing BTK (e.g., Ramos).
- Procedure:
 - Cells are pre-incubated with various concentrations of the test compound.
 - B-cell receptor signaling is stimulated (e.g., with anti-IgM antibodies).
 - Cells are lysed, and protein concentrations are determined.
 - BTK autophosphorylation (pBTK) and total BTK levels are quantified using methods such as ELISA or Western blotting.
- Data Analysis: The IC_{50} value is calculated based on the inhibition of pBTK signal relative to the total BTK signal.

Conclusion

The (S)-enantiomer of GDC-0834 is a chiral molecule with a well-defined chemical structure. While it is known to be a potent BTK inhibitor, the majority of the publicly available data pertains to its (R)-enantiomer. The significant challenge in the clinical development of GDC-0834 was its rapid metabolism by aldehyde oxidase in humans, a factor that would likely affect both enantiomers. This technical guide provides a summary of the available information and a framework for understanding the chemical and biological properties of this compound. Further research would be required to fully elucidate the specific properties and potential of the (S)-enantiomer.

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References

- 1. medchemexpress.com [medchemexpress.com]
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